Fusidate Sodium is a sodium salt form of fusidic acid, a bacteriostatic antibiotic derived from the fungus Fusidium coccineum. It is used as a topical medication to treat skin infections . It works by inhibiting translocation during protein synthesis .
The reaction of sodium fusidate and appropriate tin chloride or oxide in boiling methanol provides the corresponding organotin complex in high yield . The structures and properties of the synthesized tin complexes were established using several analytical and spectroscopic tools .
The molecular formula of Fusidate Sodium is C31H47NaO6 . The mean molecular area of fusidate was 101 A (2), whereas sodium taurocholate possessed a molecular area of 88 A (2) .
Several new tin complexes containing the fusidate unit were synthesized and tested as PVC photostabilizers . The fusidate unit acts as either a monodentate (triphenyl and dibutoxide derivatives) or bidentate (dimethyl and dibutyl derivatives) ligand depending on the substitutes attached to the tin atom .
Fusidate Sodium has a molecular weight of 538.69 g/mol . It is a solid and its solubility is 100 mg/mL in DMSO .
Fusidate sodium is a sodium salt of fusidic acid, an antibiotic compound derived from the fungus Fusidium coccineum. It is primarily used in topical formulations to treat bacterial infections, particularly those caused by Staphylococcus aureus. The compound exhibits potent antibacterial properties and is particularly effective against gram-positive bacteria.
Fusidate sodium originates from fusidic acid, which was first isolated in the 1960s. The production of fusidic acid involves fermentation processes utilizing specific strains of fungi. This natural origin underscores its relevance in pharmaceutical applications, especially in treating skin and soft tissue infections.
Fusidate sodium is classified as a steroid antibiotic. Its mechanism of action involves inhibiting bacterial protein synthesis, which is crucial for bacterial growth and replication. It is commonly found in ointments and creams, often combined with other agents to enhance its efficacy and stability.
Fusidate sodium can be synthesized through various methods, primarily involving the neutralization of fusidic acid with sodium hydroxide or sodium bicarbonate. The following steps outline a typical synthesis pathway:
The synthesis requires careful control of temperature and pH to ensure high yields and purity of the final product. Analytical techniques such as high-performance liquid chromatography are employed to monitor the reaction progress and assess the purity of the synthesized compound .
Fusidate sodium has a complex molecular structure characterized by a steroid nucleus with various functional groups. Its chemical formula is , and it has a molecular weight of approximately 538.70 g/mol.
The structural representation includes:
Fusidate sodium undergoes several chemical reactions that can affect its stability and efficacy:
Stability studies indicate that fusidate sodium formulations must be protected from light and stored at controlled temperatures to prevent degradation .
Fusidate sodium exerts its antibacterial effects primarily by inhibiting bacterial protein synthesis. It binds to elongation factor G (EF-G) in bacteria, disrupting the translocation step during protein synthesis. This inhibition leads to the cessation of bacterial growth.
Studies have shown that fusidate sodium is particularly effective against methicillin-resistant Staphylococcus aureus, highlighting its importance in treating resistant infections .
Relevant data regarding its stability under various conditions are crucial for formulation development .
Fusidate sodium is widely used in dermatological formulations for treating skin infections caused by susceptible bacteria. Its applications include:
The ongoing research into fusidate sodium derivatives aims to improve its efficacy against resistant bacterial strains while minimizing side effects .
Fusidate sodium, the sodium salt of fusidic acid, originates from the steroidal antibiotic biosynthetic machinery of the filamentous fungus Fusidium coccineum. First isolated in 1962 from Japanese monkey dung, this fungus produces fusidic acid as a secondary metabolite through a modified triterpenoid pathway [1] [3] [5]. The biosynthesis initiates with the cyclization of squalene epoxide—a C30 isoprenoid precursor—to form the characteristic fusidane tetracyclic scaffold (cyclopentanoperhydrophenanthrene ring system) [3] [4]. Key enzymatic modifications follow, including:
Unlike most antibiotics, fusidic acid is not secreted into the fermentation medium but remains intracellular, requiring extraction from fungal mycelia. This complicates purification and reduces yield compared to secreted metabolites [3] [4]. Related species like Mucor ramannianus and Isaria kogana also produce fusidane-class antibiotics but with structural variations impacting bioactivity [5].
Table 1: Key Enzymes in Fusidic Acid Biosynthesis
Enzyme Class | Function | Genetic Locus | Impact on Structure |
---|---|---|---|
Squalene Epoxidase | Cyclization of squalene epoxide | FSD1 (hypothetical) | Forms tetracyclic fusidane backbone |
P450 Monooxygenase | C-3, C-11, C-16 hydroxylation | FsdCYP105 | Introduces essential OH groups |
Acetyltransferase | 16α-OH acetylation | FsdATF1 | Adds acetoxy group at C-16 |
Dehydrogenase | C-17–C-20 double bond formation | FsdDH | Creates conjugated unsaturation |
Fusidane-class antibiotics share the fusidane core but differ in functional groups, influencing their antibacterial potency and spectrum. Comparative analysis reveals:
Fusidium coccineum remains the only industrial source of fusidate sodium due to its superior yield (1.2–1.8 g/L) compared to other fusidane producers (<0.5 g/L) [4]. Fermentation optimization studies show that high carbon monoxide (CO) partial pressure upregulates the terpenoid backbone pathway, increasing titers by 2.3-fold [3]. Critically, the chair-boat-chair conformation of fusidic acid’s steroid nucleus is unique among natural sterols and essential for binding elongation factor G (EF-G) [3] [5].
Table 2: Structural and Bioactive Comparison of Fusidane Antibiotics
Antibiotic | Key Structural Features | Anti-S. aureus MIC (µg/mL) | Producing Organisms |
---|---|---|---|
Fusidic Acid | 16α-Acetoxy, 11β-OH, C-20 COOH, Δ17(20) | 0.25 | Fusidium coccineum |
Helvolic Acid | 6-Ketone, 8β,9α-diol, no C-20 COOH | >8 | Aspergillus fumigatus |
Cephalosporin P1 | 6-Deoxy, C-21 methyl, Δ13(17) | 4 | Cephalosporium acremonium |
Viridominic Acid | 19-OH, Δ7(8) | Inactive | Verticillium lecanii |
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0